molecular formula C12H11N3O3 B2634378 N1-(furan-2-ylmethyl)-N2-(pyridin-4-yl)oxalamide CAS No. 899974-75-5

N1-(furan-2-ylmethyl)-N2-(pyridin-4-yl)oxalamide

Cat. No.: B2634378
CAS No.: 899974-75-5
M. Wt: 245.238
InChI Key: YPHSHQULXASJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature Derivation

The IUPAC name of the compound is derived through systematic identification of its core structure and substituents. The parent molecule is oxalamide , a diamide derivative of oxalic acid with the formula $$ \text{C}2\text{O}2(\text{NH}2)2 $$. The substituents attached to the nitrogen atoms are:

  • A furan-2-ylmethyl group (C$$5$$H$$5$$O–CH$$_2$$–) at the N1 position
  • A pyridin-4-yl group (C$$5$$H$$4$$N–) at the N2 position

Following IUPAC priority rules for substituents, the furan-2-ylmethyl group is assigned the lower locant (N1) due to alphabetical order ("furan" precedes "pyridine"). The full systematic name is N-(furan-2-ylmethyl)-N'-(pyridin-4-yl)oxalamide . This nomenclature aligns with the structural representation:

$$
\text{O=C(NH–CH}2\text{–C}4\text{H}3\text{O)–C(=O)–NH–C}5\text{H}_4\text{N}
$$

The molecular formula is $$ \text{C}{13}\text{H}{12}\text{N}2\text{O}3 $$, with a molecular weight of 244.25 g/mol .

Structural Classification Within Oxalamide Family

This compound belongs to the heterocyclic oxalamide subclass, characterized by:

  • A central oxalamide backbone ($$ \text{–OC–NH–CO–NH–} $$)
  • Two aromatic heterocyclic substituents (furan and pyridine)

This places it within a broader category of bioactive oxalamides, which are structurally distinct from:

  • Aliphatic oxalamides (e.g., N,N'-diethyloxalamide)
  • Aryl-alkyl hybrids (e.g., N1-(3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide )

The compound’s bifunctional heterocyclic architecture enables unique electronic interactions, as the furan’s oxygen and pyridine’s nitrogen atoms contribute to resonance stabilization and hydrogen-bonding potential .

Comparative Analysis With Related Heterocyclic Oxalamides

The structural features of this compound are compared to three related compounds in Table 1.

Table 1: Structural Comparison of Heterocyclic Oxalamides

Compound Name Substituents (N1/N2) Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Furan-2-ylmethyl / Pyridin-4-yl C$${13}$$H$${12}$$N$$2$$O$$3$$ 244.25 Furan O at position 2; pyridine N at position 4
N1-(2-(Furan-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide Furan-3-yl ethyl / Pyridin-3-yl C$${13}$$H$${13}$$N$$3$$O$$3$$ 259.26 Ethyl spacer at N1; pyridine N at position 3
N1-(3-(Furan-2-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide Hydroxypropyl-furan / Pyridin-3-yl C$${14}$$H$${15}$$N$$3$$O$$4$$ 289.29 Hydroxyl group on propyl chain; pyridine N at position 3
N,N'-Difurfuryloxalamide Furan-2-ylmethyl / Furan-2-ylmethyl C$${12}$$H$${12}$$N$$2$$O$$4$$ 248.23 Symmetrical furyl substituents

Key observations:

  • Substituent Positionality : The pyridine nitrogen’s position (3 vs. 4) influences electronic distribution. Pyridin-4-yl groups exhibit stronger dipole moments compared to pyridin-3-yl derivatives .
  • Spacer Groups : Ethyl or hydroxypropyl chains between the oxalamide core and substituents (as in and ) increase conformational flexibility but reduce planarity.
  • Symmetry : N,N'-Difurfuryloxalamide demonstrates how symmetrical substitution enhances crystallinity, whereas asymmetrical derivatives like the target compound favor solubility in polar solvents .

The target compound’s lack of symmetry and pyridin-4-yl group may optimize it for specific applications in coordination chemistry or as a kinase inhibitor scaffold, though further studies are required .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-pyridin-4-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c16-11(14-8-10-2-1-7-18-10)12(17)15-9-3-5-13-6-4-9/h1-7H,8H2,(H,14,16)(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHSHQULXASJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-(pyridin-4-yl)oxalamide typically involves the reaction of furan-2-ylmethylamine with pyridin-4-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and recrystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-(pyridin-4-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted furan and pyridine derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

The applications of N1-(furan-2-ylmethyl)-N2-(pyridin-4-yl)oxalamide span several fields:

Medicinal Chemistry

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly due to the presence of the furan ring, which is known to enhance activity against various pathogens, including Escherichia coli and Salmonella typhi .
  • Anticancer Properties : Research indicates that compounds with furan moieties may exhibit anticancer effects. This compound has been studied for its ability to inhibit cancer cell proliferation through interactions with specific molecular targets involved in cancer progression .
  • Anti-inflammatory Effects : The compound is also being explored for its anti-inflammatory properties, making it a candidate for treating conditions associated with chronic inflammation.

Chemical Biology

  • Biochemical Probes : Due to its structural characteristics, this compound can serve as a biochemical probe or inhibitor in various biological systems, facilitating the study of enzyme interactions and receptor binding.

Material Science

  • Development of New Materials : The compound's unique electronic properties make it suitable for developing new materials with specific optical or electronic characteristics. This application is particularly relevant in creating advanced materials for sensors or electronic devices.

Antimicrobial Studies

A study demonstrated that derivatives of oxalamide compounds exhibited significant antimicrobial activity against gram-positive and gram-negative bacteria. The presence of the furan ring was crucial in enhancing this activity, indicating that modifications to the oxalamide structure could yield potent antimicrobial agents.

Anticancer Research

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves disrupting key cellular processes essential for tumor growth, suggesting its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of N1-(furan-2-ylmethyl)-N2-(pyridin-4-yl)oxalamide involves its interaction with specific molecular targets and pathways. The furan and pyridine rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Oxalamides exhibit diverse biological and physicochemical properties depending on their substituents. Key analogs and their structural differences are summarized below:

Table 1: Structural Comparison of Oxalamide Derivatives

Compound Name N1 Substituent N2 Substituent Key Structural Features
Target Compound Furan-2-ylmethyl Pyridin-4-yl Heterocyclic (furan + pyridine)
N1-(4-Methoxyphenethyl)-N2-(pyridin-4-yl)oxalamide (36) 4-Methoxyphenethyl Pyridin-4-yl Methoxy group enhances lipophilicity
N1-(4-Chlorophenyl)-N2-(thiazole-pyrrolidinyl)oxalamide (15) 4-Chlorophenyl Thiazole-pyrrolidinyl Chlorophenyl (electron-withdrawing)
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl Pyridin-2-yl-ethyl Methoxy groups improve metabolic stability
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (28) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Halogenated aryl enhances binding affinity
  • Electron-Donating vs. Withdrawing Groups : Methoxy (e.g., compound 36) and methyl groups (e.g., S336) increase lipophilicity and may improve membrane permeability, whereas chloro or fluoro substituents (e.g., compound 28) enhance electrophilicity and target binding .

Metabolic Stability

  • Amide Hydrolysis : Oxalamides with methoxy or alkyl groups (e.g., S336) resist hydrolysis, favoring ester cleavage or hepatic metabolism instead .
  • Furan Metabolism : Furan rings (target compound) may undergo oxidative opening to reactive intermediates, necessitating caution in long-term exposure studies .

Biological Activity

N1-(furan-2-ylmethyl)-N2-(pyridin-4-yl)oxalamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of furan-2-carboxaldehyde with pyridin-4-amine in the presence of oxalic acid derivatives. The resulting compound features a unique oxalamide linkage that is crucial for its biological activity.

Key Structural Features:

  • Oxalamide Group: This functional group is known for enhancing the solubility and bioavailability of compounds.
  • Furan and Pyridine Moieties: These heterocycles are often associated with various pharmacological activities, including anti-inflammatory and anticancer effects.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves the downregulation of pro-inflammatory cytokines and inhibition of COX enzymes, which are often overexpressed in tumor microenvironments .

Table 1: Antiproliferative Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction, COX inhibition
A549 (Lung Cancer)20Cell cycle arrest, NF-kB pathway inhibition
HeLa (Cervical Cancer)18Pro-inflammatory cytokine suppression

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has shown effectiveness in reducing inflammation markers in various models, suggesting its potential as a therapeutic agent for inflammatory diseases. The ability to inhibit COX enzymes (specifically COX-2) positions it as a candidate for further development in anti-inflammatory therapies .

Case Studies

  • In vitro Studies on Breast Cancer Cells:
    A study involving MCF-7 breast cancer cells reported that treatment with this compound led to a significant decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent .
  • In vivo Efficacy:
    In a xenograft model of breast cancer, administration of the compound resulted in reduced tumor size compared to control groups. The study highlighted the compound's ability to modulate immune responses and reduce tumor-associated inflammation .
  • Mechanistic Insights:
    Research has indicated that the compound may exert its effects through modulation of the NF-kB signaling pathway, which plays a critical role in inflammation and cancer progression. This modulation leads to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Q & A

Q. What are the standard synthetic routes for preparing N1-(furan-2-ylmethyl)-N2-(pyridin-4-yl)oxalamide and related oxalamide derivatives?

  • Methodological Answer : Oxalamides are typically synthesized via sequential coupling reactions. For example, a two-step procedure involves reacting an amine (e.g., pyridin-4-amine) with ethyl oxalyl chloride to form an intermediate, followed by coupling with a second amine (e.g., furan-2-ylmethylamine) under basic conditions (e.g., triethylamine). Reaction optimization may require temperature control (e.g., 0–25°C) and inert atmospheres. Purification is achieved via column chromatography or recrystallization, with yields ranging from 30–60% depending on steric and electronic factors . Characterization employs LC-MS (e.g., APCI+ mode for molecular ion confirmation) and HPLC (>90% purity criteria) .

Q. How is structural confirmation of this compound performed?

  • Methodological Answer : Confirm the structure using:
  • 1H/13C NMR : Identify peaks for furan (δ 6.3–7.5 ppm for protons, δ 110–150 ppm for carbons) and pyridine (δ 7.5–8.5 ppm for protons, δ 120–150 ppm for carbons). Oxalamide NH signals appear as broad singlets (δ 8–11 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Match the observed [M+H]+ ion to the theoretical molecular weight (C12H11N3O3: 245.08 g/mol).
  • Elemental Analysis : Verify C, H, N, O content within ±0.3% of theoretical values .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : Based on analogous oxalamides (e.g., N1,N2-Di(pyridin-2-yl)oxalamide):
  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (H315, H319) .
  • Work in a fume hood to prevent inhalation of dust (H335) .
  • Store in a cool, dry place away from oxidizers. In case of exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can stereoisomerism in oxalamide derivatives be resolved and analyzed?

  • Methodological Answer :
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers. Monitor retention times and compare with racemic standards .
  • NMR Spectroscopy : Analyze splitting patterns in NOESY or COSY spectra to distinguish diastereomers. For example, coupling constants (J) > 10 Hz suggest trans configurations in oxalamide backbones .

Q. How can structure-activity relationships (SAR) be explored for antiviral or enzyme-inhibitory activity?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., HIV-1 gp120 for antiviral studies). Focus on hydrogen bonding (pyridine N, furan O) and π-π stacking (aromatic rings) .
  • In Vitro Assays : Test inhibition of viral entry (e.g., pseudotyped HIV-1 luciferase assays) or enzyme activity (e.g., sEH inhibition via fluorescence-based assays). Compare IC50 values with analogs (e.g., thiazole- or morpholine-substituted oxalamides) to identify critical substituents .

Q. What strategies are effective for studying coordination chemistry with oxalamide ligands?

  • Methodological Answer :
  • Synthesis of Metal Complexes : React the oxalamide with metal salts (e.g., Cu(NO3)2) in methanol/water. Monitor color changes (e.g., blue for Cu(II)) and isolate precipitates via filtration .
  • X-ray Crystallography : Determine crystal packing and coordination geometry. For example, asymmetric ligands like H3obea form helical 2D polymers with syn-anti carboxylate bridges .
  • Magnetic Studies : Use SQUID magnetometry to measure susceptibility (χ) and identify antiferromagnetic coupling in trinuclear Cu(II) complexes .

Q. How can impurities or degradation products of this compound be profiled?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions. Monitor degradation via UPLC-PDA at 254 nm .
  • LC-MS/MS : Identify impurities using high-resolution Q-TOF (e.g., [M+H]+ 548.06 for Edoxaban-related sulfonate impurities) and compare fragmentation patterns with reference standards .

Q. What methodologies are suitable for assessing metabolic stability and toxicity?

  • Methodological Answer :
  • Microsomal Stability Assay : Incubate the compound with liver microsomes (human/rat) and NADPH. Quantify remaining parent compound via LC-MS to calculate t1/2 .
  • NOEL Determination : Conduct 28-day oral toxicity studies in rodents (e.g., Sprague-Dawley rats) at doses up to 100 mg/kg/day. Monitor organ weights, hematology, and histopathology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.